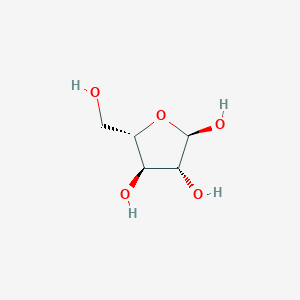

alpha-L-Arabinofuranose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Alpha-L-arabinofuranose is a L-arabinofuranose. It has a role as an allergen.

Applications De Recherche Scientifique

Enzymatic Role and Industrial Applications

Alpha-L-arabinofuranose plays a crucial role in the function of alpha-L-arabinofuranosidase, a hydrolytic enzyme. This enzyme catalyzes the cleavage of alpha-L-arabinose in various substrates, enhancing the hydrolysis of the arabinoxylan fraction of hemicellulose. This process is significant for improving the bioconversion of lignocellulosic biomass, a key aspect in biofuel production and waste valorization. Moreover, genetic engineering approaches aim to enhance the production of this enzyme for various industrial applications, including biomass hydrolysis (Poria et al., 2020).

Structural Insights and Reaction Mechanism

Studies on alpha-L-arabinofuranosidase from Geobacillus stearothermophilus have provided detailed insights into the enzyme's structure and reaction pathway. High-resolution crystal structures reveal its organization into two domains, contributing to the understanding of the catalytic mechanism. This knowledge is crucial for exploring enzymatic applications in biotechnology and industrial processes (Hövel et al., 2003).

Arabinofuranosidases in Biotechnology

Alpha-L-arabinofuranosidases have gained attention due to their role in converting hemicellulosic substrates into fermentable sugars, crucial for biofuel production. These enzymes, along with xylanases, act synergistically to degrade xylan into component sugars. Understanding the physico-chemical characteristics, substrate specificity, and molecular biology of these enzymes opens avenues for their application in biotechnological processes (Saha, 2000).

Carbohydrate-binding Modules in Enzymes

Studies on the carbohydrate-binding module of family 54 alpha-L-arabinofuranosidase from Aspergillus kawachii have shown its specific binding to the arabinofuranose side chain of hemicellulose. This discovery enhances the understanding of how these enzymes interact with their substrates, improving the efficiency of hydrolyzing insoluble arabinoxylan. Such findings have implications for the enzymatic treatment of plant biomass (Miyanaga et al., 2006).

Synergistic Action with Other Enzymes

Research on the synergistic action of alpha-L-arabinofuranosidase with other enzymes, such as xylanase and beta-xylosidase, in the degradation of arabinoxylan, has been documented. This synergy is particularly relevant in high salt conditions, like in soy sauce production, indicating the enzyme's potential in food processing and other industrial applications (Hashimoto & Nakata, 2003).

Propriétés

Numéro CAS |

38029-69-5 |

|---|---|

Formule moléculaire |

C5H10O5 |

Poids moléculaire |

150.13 g/mol |

Nom IUPAC |

(2R,3R,4R,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol |

InChI |

InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3-,4+,5+/m0/s1 |

Clé InChI |

HMFHBZSHGGEWLO-QMKXCQHVSA-N |

SMILES isomérique |

C([C@H]1[C@@H]([C@H]([C@@H](O1)O)O)O)O |

SMILES |

C(C1C(C(C(O1)O)O)O)O |

SMILES canonique |

C(C1C(C(C(O1)O)O)O)O |

Autres numéros CAS |

38029-69-5 |

Origine du produit |

United States |

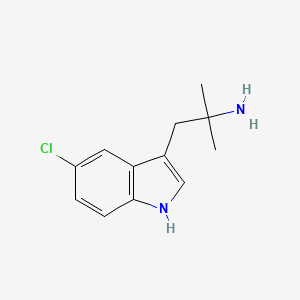

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

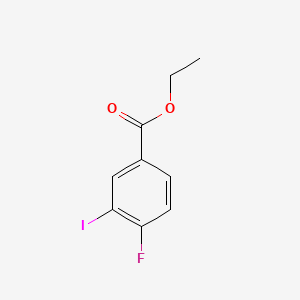

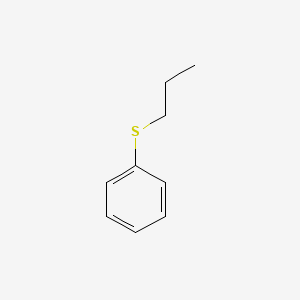

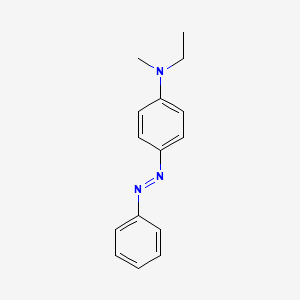

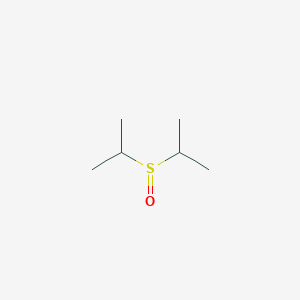

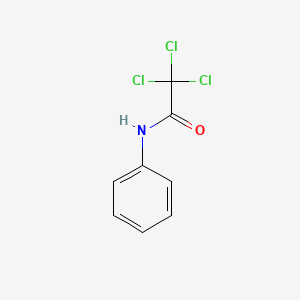

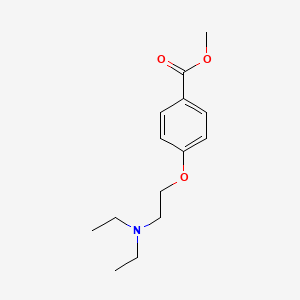

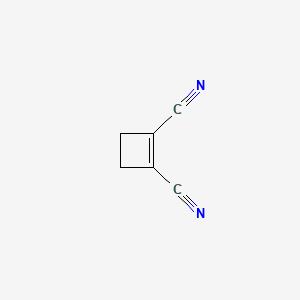

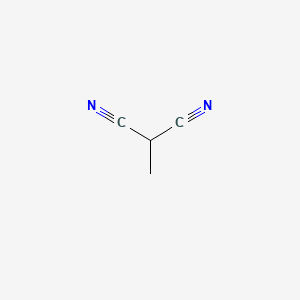

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2,3,4-Trihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1614674.png)